(5-Methylthiophen-3-YL)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930303-82-5 | |
| Record name | (5-methylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Controlled Reagent Addition:slow Addition of the Boronic Acid or Its Ester Derivative to the Reaction Mixture Can Be a Critical Strategy. This Approach Maintains a Low Concentration of the Boronic Acid at Any Given Time, Which Kinetically Disfavors the Second Order Homocoupling Reaction Relative to the Desired Cross Coupling Reaction.nih.gov
This compound as a Building Block in Complex Organic Synthesis
The reactivity of the boronic acid functional group is central to the application of this compound. It serves as a cornerstone reagent in palladium-catalyzed cross-coupling reactions, providing a reliable method for constructing complex molecular architectures that are often difficult to assemble through other synthetic routes.
This compound is effectively used to create thiophene-containing scaffolds, which are integral to many biologically active compounds. The Suzuki-Miyaura coupling reaction is the principal method for this application, wherein the boronic acid is coupled with various aryl or heteroaryl halides to form a new carbon-carbon bond.
This reaction has been documented in the synthesis of diverse molecular frameworks. For instance, it has been employed as a key reagent in the preparation of substituted diarylethene photoswitches and in the development of 7-aminofuropyridine derivatives with potential therapeutic uses. researchgate.netgoogle.com The conditions for these transformations typically involve a palladium catalyst and a base in a suitable solvent system.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Using this compound
| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| This compound | Halogenated diarylethene precursor | Pd(PPh₃)₄ / Na₂CO₃ | DME / H₂O | Photoswitchable molecule | researchgate.net |
While the Suzuki-Miyaura reaction is highly efficient, its application with thiophene (B33073) boronic acids can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in polar solvents, which can reduce the yield of the desired coupled product. acs.org Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to maximize the efficiency of coupling with these substrates. acs.org
The derivatization of lead compounds is a critical step in medicinal chemistry to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The introduction of the (5-methylthiophen-3-yl) moiety via its boronic acid precursor can significantly influence a molecule's biological activity. The thiophene ring can act as a bioisostere for a phenyl ring, while the methyl group provides a lipophilic contact point that can enhance binding to a biological target.
Development of Biologically Active Molecules
The use of this compound extends to the direct construction of molecules designed for specific biological targets. Its ability to participate in reliable coupling reactions makes it an attractive building block for synthesizing novel agents in therapeutic areas such as oncology and infectious diseases. researchgate.netunimore.it
The design of new drug candidates often involves combining known pharmacophores into hybrid structures to achieve synergistic or novel biological effects. This compound is a candidate for such molecular hybridization strategies.
Thiophene-triazole scaffolds are of significant interest in medicinal chemistry due to their wide range of reported biological activities. While no specific examples detailing the synthesis of a thiophene-triazole derivative directly from this compound were identified in the searched literature, the general synthetic route is well-established. Typically, such a synthesis would involve the Suzuki-Miyaura coupling between a halogenated triazole and a thiophene boronic acid. This approach allows for the modular construction of diverse libraries of thiophene-triazole compounds for biological screening.
Table 2: General Approach for Synthesis of Thiophene-Triazole Hybrids via Suzuki Coupling (Analogous Example)
| Thiophene Reagent | Triazole Reagent | Catalyst / Base | Product | Note |
|---|
Coumarin-thiophene hybrids are another class of compounds that have attracted attention for their potential therapeutic properties. The synthesis of these hybrids can be achieved through various methods, including the Gewald reaction and palladium-catalyzed cross-coupling reactions. researchgate.net A common strategy involves the Suzuki-Miyaura coupling of a halogenated coumarin (B35378) with a thiophene boronic acid derivative. researchgate.netresearchgate.net
Although a direct synthesis using this compound was not explicitly found, its use in such a reaction is synthetically feasible. This would provide a straightforward route to novel coumarin-thiophene hybrids containing the specific 5-methylthiophen-3-yl moiety, enabling the exploration of their biological potential.
Table 3: General Approach for Synthesis of Coumarin-Thiophene Hybrids via Suzuki Coupling (Analogous Example)
| Thiophene Reagent | Coumarin Reagent | Catalyst / Base | Product | Note |
|---|
Design and Synthesis of Analogues and Derivatives
Fused Thiophene Systems
This compound is a key intermediate in the construction of more complex heterocyclic structures, including fused thiophene systems like thieno[3,2-b]thiophenes and thieno[2,3-b]thiophenes. nih.govekb.egencyclopedia.pubmdpi.comresearchgate.netrsc.orgmdpi.com These fused bicyclic scaffolds are of great interest in materials science and medicinal chemistry due to their rigid, planar structure and extended π-conjugated system, which can enhance interactions with biological targets. encyclopedia.pubmdpi.com
The synthesis of these fused systems often involves multi-step sequences. For instance, the preparation of thieno[3,2-b]thiophenes can be achieved through intramolecular cyclization reactions of appropriately substituted thiophenes. researchgate.netrsc.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in assembling the necessary precursors for these cyclizations, where a boronic acid like this compound can serve as a crucial building block. nih.gov While direct synthesis of fused systems starting from this compound is a subject of ongoing research, the established synthetic routes for thienothiophenes heavily rely on the reactivity of boronic acid and bromo-substituted thiophene precursors. nih.govrsc.org
Elucidation of Potential Therapeutic Targets
Derivatives of this compound have been investigated for a multitude of therapeutic applications, targeting a range of biological pathways involved in inflammation, microbial infections, cancer, and thrombosis.
Thiophene-containing molecules have shown promise as anti-inflammatory agents. nih.govnih.gov While direct studies on this compound derivatives for rheumatoid arthritis and colitis are limited, the broader class of boron-containing compounds has demonstrated significant anti-inflammatory properties. mdpi.comxiahepublishing.com For instance, certain boron derivatives have been shown to be effective in animal models of chronic arthritis and pleurisy. mdpi.com The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase and 5'-lipoxygenase, which are key mediators of the inflammatory response. mdpi.com Furthermore, various coumarin and tabersonine (B1681870) derivatives have been investigated for their anti-rheumatoid arthritis activities, underscoring the potential for novel heterocyclic compounds in treating inflammatory conditions. xiahepublishing.comnih.gov
The search for new antimicrobial agents is a critical area of research, and thiophene derivatives are actively being explored for this purpose. Several studies have demonstrated the antibacterial and antifungal activity of various thiophene-based compounds. frontiersin.orgnih.govresearchgate.netnih.gov For example, certain tetrahydrobenzothiophene derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov Other research has identified thiophene derivatives with significant activity against drug-resistant strains of Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.govresearchgate.net The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane. frontiersin.orgnih.gov
Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | frontiersin.orgnih.gov |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 | frontiersin.orgnih.gov |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 | frontiersin.orgnih.gov |
| Thiophene derivative 5 | Colistin-Resistant E. coli | 32 | frontiersin.orgnih.gov |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 | frontiersin.orgnih.gov |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 32 | frontiersin.orgnih.gov |
| Compound 3b | Salmonella | 0.54 (μM) | nih.gov |
| Compound 3b | S. aureus | 1.11 (μM) | nih.gov |
The development of novel anticancer agents is a major focus of medicinal chemistry, and thiophene derivatives have been extensively investigated for their potential in this area. nih.govnih.gov Compounds synthesized from thiophene scaffolds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (Hep G2). nih.govnih.gov For some of these derivatives, the half-maximal inhibitory concentration (IC50) values are in the low micromolar range. nih.gov The proposed mechanisms of action for these compounds are diverse and can include the induction of apoptosis and cell cycle arrest. nih.gov
Anticancer Activity of Selected Thiophene Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 471 | HeLa | 23.79 | nih.gov |
| Compound 471 | Hep G2 | 13.34 | nih.gov |
| Compound 480 | HeLa | 12.61 | nih.gov |
| Compound 480 | Hep G2 | 33.42 | nih.gov |
| SB-200 | MCF-7 | <30 (µmol/l) | nih.gov |
Thrombotic diseases are a leading cause of mortality worldwide, and there is a continuous need for new and effective antithrombotic agents. d-nb.info Thiophene-based compounds have shown potential in this therapeutic area. frontiersin.orgd-nb.inforesearchgate.net A study involving the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, using various aryl boronic acids in Suzuki cross-coupling reactions, revealed that some of these derivatives possess moderate antithrombolytic activity. frontiersin.orgresearchgate.net For example, one of the synthesized compounds demonstrated a clot lysis of approximately 31.5%. frontiersin.orgresearchgate.net This suggests that the thiophene scaffold can be a valuable template for designing novel antithrombotic drugs.
Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of thiophene and boronic acid have been implicated as inhibitors of several important enzyme classes.
Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Several thiophene-containing compounds have been developed as kinase inhibitors. nih.gov While specific inhibitors derived directly from this compound are not yet prominent in the literature, the general class of boronic acid-containing compounds has been explored for dual inhibition of kinases like CLK and ROCK, showing potent anticancer properties.
H+/K+ ATPase: The gastric H+/K+ ATPase, or proton pump, is the primary target for drugs that reduce stomach acid secretion. nih.gov Inhibitors of this enzyme, known as proton pump inhibitors (PPIs), are widely used to treat acid-related disorders. nih.gov The development of new reversible K+-competitive acid pump antagonists (P-CABs) represents an area of active research, and novel heterocyclic scaffolds are being investigated for this purpose.
Proteasome: The proteasome is a multi-enzyme complex responsible for protein degradation in cells, and its inhibition is an effective strategy for treating certain cancers, such as multiple myeloma. nih.gov Boronic acid-containing compounds are a well-established class of proteasome inhibitors, with bortezomib (B1684674) being a prime example. nih.gov The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome. nih.gov Dipeptidyl boronic acids, in particular, have been shown to be potent and selective proteasome inhibitors.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, general principles derived from related boronic acid and thiophene analogues provide a framework for understanding its potential biological activity. Boronic acids are recognized as crucial building blocks in medicinal chemistry, largely for their role in the synthesis of bioactive molecules and the exploration of SAR. nih.govchemrxiv.org
The biological activity of boronic acid derivatives is intrinsically linked to the boronic acid moiety itself. This group can form reversible covalent bonds with nucleophilic residues in biological targets, such as the serine or threonine hydroxyl groups in proteasomes. nih.govnih.gov Consequently, removal or replacement of the boronic acid group typically leads to a significant decrease in binding affinity and biological activity. nih.gov
Key aspects of SAR for boronic acid-containing compounds often revolve around:
Lewis Acidity of Boron: The introduction of electron-withdrawing groups on the aromatic ring (in this case, the thiophene ring) increases the Lewis acidity of the boron atom. This enhanced acidity can lead to the formation of more stable complexes with biological targets, thereby increasing binding affinity and potency. nih.gov
Substituents on the Aromatic Ring: The nature and position of substituents on the thiophene ring are critical. The methyl group at the 5-position of this compound influences the electronic properties and steric profile of the molecule. Modifications at this position, or the introduction of other substituents on the thiophene ring, would be expected to modulate biological activity. For instance, studies on other dipeptide boronic acid inhibitors have shown that variations in the aromatic substructure significantly impact potency. nih.gov
Peptide Scaffolds: In many therapeutic applications, the boronic acid moiety is attached to a peptide or peptidomimetic scaffold. SAR studies in these contexts, such as for boroPro-containing dipeptides, demonstrate that the nature of the amino acids in the peptide chain profoundly affects inhibitory activity and selectivity against different proteases. nih.gov
Studies on related thiophene derivatives, though not boronic acids, also highlight the importance of substitution patterns for biological effects. For example, SAR studies on thiophene-2-carboxamide derivatives have shown that modifying substituents at the 3-position significantly impacts their antibacterial and antioxidant activities. nih.gov Similarly, research on 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents found that specific substituents on the phenyl ring were crucial for potent activity.
A conceptual SAR summary for analogues of this compound, based on these general principles, is presented below.
| Molecular Modification | Expected Impact on Activity | Rationale |
|---|---|---|
| Replacement of Boronic Acid Group | Significant decrease in activity | The boronic acid is essential for forming reversible covalent bonds with target residues (e.g., serine, threonine). nih.gov |
| Introduction of Electron-Withdrawing Groups on the Thiophene Ring | Potential increase in potency | Enhances the Lewis acidity of the boron atom, leading to stronger interactions with nucleophilic targets. nih.gov |
| Modification of the 5-Methyl Group | Modulation of activity | Altering the size or electronics at this position can affect steric fit and electronic interactions within the binding site. |
| Attachment of Peptide Chains | Can confer target specificity and enhanced potency | The peptide backbone provides additional interaction points with the target protein, as seen in various dipeptidyl boronic acid inhibitors. nih.gov |
Molecular Recognition Principles in Chemical Biology
The utility of this compound and its analogues in chemical biology stems from the unique molecular recognition properties of the boronic acid functional group. mdpi.comresearchgate.netbath.ac.uk This moiety acts as a versatile receptor capable of engaging in specific and reversible interactions with biologically important molecules.
Reversible Covalent Interactions with Biological Diols and Polyols
A cornerstone of boronic acid chemistry is the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters, respectively. bath.ac.uknih.gov This capability is particularly relevant in biological systems, as many essential molecules, such as saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleic acids, feature these diol motifs. nih.gov
The binding process is an equilibrium reaction that is highly dependent on pH. mdpi.com In aqueous solution, the boronic acid (a trigonal planar Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. It is primarily the tetrahedral form that reacts with diols to form the cyclic ester. mdpi.com The inherent acidity of the boronic acid is enhanced upon ester formation. bath.ac.uknih.gov This reversibility allows for dynamic applications, such as in sensors where the binding and unbinding can be monitored, or in systems that respond to pH changes. researchgate.net
Studies on 3-thienylboronic acid, a close analogue of this compound, have provided quantitative insights into these interactions. Using isothermal titration calorimetry, the binding affinities for various diol-containing compounds have been determined. mdpi.com The results show a pronounced affinity for saccharides like sorbitol and fructose, with binding constants being significantly influenced by the pH of the solution. mdpi.com For instance, the binding constant for sorbitol increases dramatically as the pH becomes more alkaline. mdpi.com
| Analyte | pH | Binding Constant (Ka) [L/mol] |
|---|---|---|
| Sorbitol | 8.0 | ~1000 |
| 10.6 | ~8400 | |
| Fructose | 8.0 | ~513 |
| 10.6 | ~3400 |
This selective and reversible covalent interaction is the fundamental principle enabling the use of thiophene-based boronic acids as synthetic receptors for the recognition of biologically important polyols.
This compound as a Component in Biosensors
The ability of boronic acids to selectively bind with diols has been widely exploited in the development of biosensors. mdpi.comnih.gov Thiophene-based boronic acids are particularly promising materials for this application because they can be electropolymerized to form conductive polymer films. mdpi.comresearchgate.net These poly(thiophene-boronic acid) films combine the molecular recognition capabilities of the boronic acid moiety with the signal transduction properties of a conducting polymer.
When used as the recognition element in a biosensor, the binding of a target diol-containing analyte (e.g., saccharides on a cell surface, glycoproteins, or ATP) to the boronic acid groups on the polymer film causes a measurable change in the physical or electrochemical properties of the sensor. researchgate.netnih.govmdpi.com This change can manifest as a shift in fluorescence, impedance, or current, which can be correlated to the concentration of the analyte. mdpi.comnih.govmdpi.com
Research on poly(3-thienylboronic acid), a polymer derived from a close analogue, highlights several key applications:
Cancer Cell Detection: An electrochemical cytosensor has been developed using a copolymer of 3-thienylboronic acid and thiophene. nih.gov This sensor can detect cancer cells by binding to sialic acid residues, which are overexpressed on the surface of many cancer cells and contain the necessary diol structure. The binding event alters the electrochemical impedance of the electrode, allowing for highly sensitive and selective detection of cancer cells. nih.gov
ATP Sensing: A fluorescent probe based on a polythiophene derivative bearing boronic acid groups has been synthesized for the detection of adenosine (B11128) triphosphate (ATP). mdpi.com The probe utilizes a multi-site binding strategy where the boronic acid binds to the ribose diol of ATP, leading to a significant and detectable fluorescence quenching. mdpi.com
General Analyte Sensing: Films of poly(3-thienylboronic acid) have been shown to be effective chemosensitive materials for detecting various analytes like sorbitol, where binding induces a reversible electrochromic effect (a change in color upon a change in electrical potential). researchgate.net
| Biosensor Type | Target Analyte | Key Performance Metric | Reference |
|---|---|---|---|
| Electrochemical Impedance Cytosensor | AGS Cancer Cells (via Sialic Acid) | Detection Limit: 10 cells/mL | nih.gov |
| Fluorescent Probe | Adenosine Triphosphate (ATP) | Detection Limit: 2 nM | mdpi.com |
| Amperometric H2O2 Biosensor (using PTBA film for HRP immobilization) | Hydrogen Peroxide | Detection Limit: 0.5 µM | |
| Spectroelectrochemical Sensor | Sorbitol | Demonstrated reversible spectral changes upon binding | researchgate.net |
The electrochemical activity of poly(3-thienylboronic acid) also offers the potential for creating "smart" sensors where the binding affinity can be controlled by an external electrical potential, a feature not present in non-conductive polymers like those based on phenylboronic acid. mdpi.com
Applications in Materials Science and Advanced Functional Materials
Utilization in Organic Electronics and Semiconductors
The structural attributes of (5-Methylthiophen-3-YL)boronic acid make it a valuable precursor for materials used in organic electronics. Thiophene-based oligomers and polymers are well-regarded for their semiconductor properties, which arise from the delocalization of π-electrons along the polymer backbone. The inclusion of a methyl group can further enhance solubility and influence the electronic properties of the final material. The Suzuki-Miyaura coupling reaction, utilizing thiophene (B33073) boronic acids, is a cornerstone technique for synthesizing these conjugated polymers with well-defined structures and high regioregularity, which are crucial for efficient charge transport. metu.edu.tr
In the field of organic light-emitting diodes (OLEDs), materials capable of efficient electroluminescence are paramount. This compound can serve as a key intermediate in the synthesis of such materials. While specific reports on the 5-methyl derivative are specialized, the closely related thiophene-3-boronic acid is used to construct complex organic molecules that exhibit desirable photophysical properties, such as aggregation-induced emission (AIE). mdpi.com
For instance, tetraphenylethylene (B103901) (TPE) derivatives, known for their AIE characteristics, have been synthesized by the Suzuki coupling of a TPE-bromophenyl core with thiophene-3-boronic acid. mdpi.com This reaction creates a TPE-thiophene structure where the substitution pattern on the thiophene ring significantly influences the final photoluminescence quantum yields. mdpi.com The resulting materials are promising candidates for use as emitters in OLEDs, where high solid-state emission efficiency is a primary requirement. The synthesis demonstrates how boronic acids are instrumental in linking different aromatic fragments to tailor the optoelectronic properties of the final molecule for OLED applications. mdpi.com
Thiophene-based compounds are integral to the development of organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and polymer solar cells. The 5-methylthiophene unit can act as an effective electron-donating building block in the design of both sensitizer (B1316253) dyes for DSSCs and donor-acceptor copolymers for bulk heterojunction solar cells. The boronic acid function provides a convenient handle for integrating this unit into the larger molecular or polymeric architecture through Suzuki coupling. metu.edu.trktu.edu
In a study on donor-acceptor conducting polymers for solar cells, thiophene-3-boronic acid was used in Suzuki coupling reactions to synthesize new polymers for optoelectronic applications. metu.edu.tr The performance of a solar cell device based on one of these polymers, PSBSC, was evaluated, demonstrating the role of the thiophene unit in achieving power conversion. metu.edu.tr
Table 1: Photovoltaic Performance Data for a Polymer (PSBSC) Synthesized Using a Thiophene Boronic Acid Precursor Data sourced from a study on benzazole-comprising conducting polymers. metu.edu.tr
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 1.89 % |
| Open-Circuit Voltage (VOC) | 0.62 V |
| Short-Circuit Current (JSC) | 7.63 mA/cm² |
| Fill Factor (FF) | 40 % |
| Conditions | AM 1.5G, 100 mW/cm² |
This data underscores the utility of thiophene boronic acids in creating functional materials for photovoltaic applications, where they contribute to the essential electronic structure needed for light harvesting and charge separation.
Synthesis of Photochromic Materials
Photochromic materials, which undergo reversible color changes upon exposure to light, are used in applications such as smart windows, optical data storage, and molecular switches. Thiophene derivatives, particularly diarylethenes and spiropyrans, are among the most studied classes of photochromic compounds due to their high fatigue resistance and thermal stability. mdpi.comresearchgate.net
The synthesis of these complex molecules often relies on cross-coupling reactions to construct the core structure. This compound is a suitable precursor for these syntheses. For example, Suzuki coupling reactions involving thiophene-3-boronic acid have been successfully employed to prepare spiropyran-thiophene conjugates. mdpi.comresearchgate.net Spiropyrans are a classic example of photochromic systems, and attaching thiophene units can modulate their photochromic properties and introduce additional functionalities. mdpi.com The boronic acid enables the direct C-C bond formation between the thiophene ring and the spiropyran scaffold, demonstrating a key application in the targeted design of advanced photo-responsive materials. researchgate.net
Role in Functional Polymer Chemistry
The ability of this compound to participate in polymerization reactions makes it a valuable monomer in functional polymer chemistry. Through Suzuki polycondensation, it can be copolymerized with various dihalo-aromatic compounds to produce well-defined conjugated polymers. metu.edu.tr This synthetic route allows for precise control over the polymer's structure and properties.
Beyond conjugated polymers for electronics, thiophene boronic acids are used to create other types of functional polymers. For instance, poly(thiophene-3-boronic acid) has been investigated as an active material in electrorheological (ER) fluids. acs.org These "smart fluids" change their viscosity in response to an electric field. The polymer, synthesized from the corresponding monomer, forms the dispersed phase in the fluid. The presence of polarizable boronic acid groups on the polymer backbone contributes to the enhanced ER response and dispersion stability. acs.org Furthermore, boronic acid-functionalized materials, including those with benzo[b]thiophene-3-boronic acid, can participate in the formation of functional supramolecular polymers, where specific interactions and self-assembly lead to materials with tunable properties for biological and sensory applications. nih.gov
Advanced Research Techniques and Computational Studies
Spectroscopic and Chromatographic Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for the definitive identification and purity assessment of (5-Methylthiophen-3-YL)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative. nih.gov ¹¹B NMR is especially useful for monitoring the pKa of boronic acids and their complexation with diols. nih.gov The chemical shifts observed in these spectra provide detailed information about the chemical environment of each atom.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 7.0 - 8.5 (aromatic), 2.0 - 3.0 (methyl) | Provides information on the number and connectivity of hydrogen atoms. |
| ¹³C | 120 - 150 (aromatic), 15 - 25 (methyl) | Reveals the carbon framework of the molecule. |
| ¹¹B | 20 - 30 | Sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral). |
Note: The table presents expected ranges based on general knowledge of thiophene (B33073) and boronic acid derivatives and is not from direct experimental data for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating and quantifying components in a mixture. waters.com These methods are crucial for assessing the purity of this compound and for monitoring reaction progress in its synthesis.
The separation of boronic acids can be challenging due to their potential for on-column hydrolysis. researchgate.net Method development often involves screening different stationary phases and mobile phase conditions to achieve optimal separation. waters.com For instance, a study on the separation of eleven structurally similar boronic acids highlighted the importance of column screening and a systematic approach to method development. waters.com The use of columns with low silanol (B1196071) activity can minimize the on-column hydrolysis of boronate esters. researchgate.net UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for the trace-level quantification of boronic acids and their impurities. scirp.orgscirp.org
LC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and is often used for the analysis of boronic acids in complex matrices. scirp.orgscirp.org The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization mode and collision energies. scirp.orgresearchgate.net A study on the determination of potential genotoxic impurities in lumacaftor (B1684366) demonstrated the development of a highly sensitive LC-MS/MS method for underivatized boronic acids. scirp.orgscirp.org
Computational Chemistry Applications
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecular properties and reactivity of this compound.
Density Functional Theory (DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the geometries, electronic properties, and spectroscopic features of molecules. nih.govresearchgate.netmdpi.com
For thiophene-based compounds, DFT calculations can elucidate the effects of substituents on the electronic properties, such as the HOMO-LUMO gap, which is related to the molecule's reactivity and optical properties. researchgate.net DFT has been used to study the optimized structures and electronic properties of various thiophene derivatives, showing how different functional groups can alter these characteristics. researchgate.net In the context of boronic acids, DFT can be used to calculate NMR chemical shifts, providing a theoretical basis for interpreting experimental spectra. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net
Data Science and Cheminformatics in Reaction Design
The integration of data science and cheminformatics has revolutionized the approach to designing and optimizing chemical reactions. For the synthesis of complex molecules involving "this compound," these computational techniques offer powerful tools to predict reaction outcomes, optimize conditions, and accelerate the discovery of novel synthetic routes. This data-driven approach moves beyond traditional trial-and-error methodologies, leveraging large datasets and machine learning algorithms to build predictive models.
At its core, reaction design using data science involves several key stages. nih.gov Initially, vast amounts of chemical reaction data are collected and curated from various sources, including patents and scholarly articles. nih.govnih.govrsc.org This data encompasses a wide range of parameters such as reactants, reagents, catalysts, solvents, temperatures, and reaction times, along with their corresponding yields and outcomes. nih.gov For a specific reactant like "this compound," this would involve compiling data from known Suzuki-Miyaura coupling reactions and other relevant transformations.
Once the data is aggregated, cheminformatics tools are employed to represent the molecules and reactions in a machine-readable format. nih.gov Techniques like molecular fingerprinting or graph-based representations capture the structural and electronic features of the reactants, including "this compound." nih.gov These numerical representations allow machine learning algorithms to identify patterns and correlations between the input parameters and the reaction success.
Bayesian optimization is a particularly effective machine learning technique for reaction optimization. mdpi.comresearchgate.net It constructs a probabilistic model of the reaction landscape and uses it to intelligently select the next set of experimental conditions to test. mdpi.com This approach is highly efficient, often requiring fewer experiments than traditional methods like design of experiments (DoE) to identify optimal conditions. For instance, in a Suzuki-Miyaura coupling of "this compound" with a hypothetical aryl halide, a Bayesian optimization algorithm could efficiently explore the multi-dimensional space of catalysts, ligands, bases, and solvents to maximize the product yield.
Computational chemistry, particularly Density Functional Theory (DFT), provides another layer of insight for reaction design. nih.gov DFT calculations can be used to determine the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's reactivity. By calculating these values for "this compound" and its potential coupling partners, chemists can predict the feasibility and potential rate of a reaction.
For example, a computational study on the Suzuki cross-coupling of various arylboronic acids with 5-bromothiophene-2-carboxylic acid derivatives demonstrated the utility of DFT in predicting reactivity. The study calculated the HOMO-LUMO gaps and other electronic properties of the synthesized compounds. nih.gov A similar approach can be applied to reactions involving "this compound" to guide the selection of suitable reaction partners.
The following interactive data table illustrates the type of data that would be generated and utilized in a cheminformatics-driven approach to optimize the Suzuki-Miyaura coupling of "this compound" with different aryl bromides. The table includes key reaction parameters and hypothetical outcomes based on computational predictions and experimental data from high-throughput screening.
Table 1: Hypothetical Data for a Data-Driven Suzuki-Miyaura Reaction Optimization of this compound
| Aryl Bromide Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85 | 88 | 4.5 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 | 95 | 4.2 |
| 2-Bromopyridine | Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 90 | 78 | 81 | 4.8 |
| 3-Bromobenzonitrile | PdCl₂(dppf) | None | K₂CO₃ | Acetonitrile | 80 | 88 | 90 | 4.4 |
This synergy between high-throughput experimentation, computational chemistry, and machine learning is paving the way for more efficient and intelligent reaction design, enabling the rapid synthesis of novel compounds for various applications.
Future Research Directions and Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The pursuit of "green chemistry" principles is a paramount challenge in modern organic synthesis. For (5-Methylthiophen-3-YL)boronic acid and its derivatives, future research will increasingly focus on developing synthetic pathways that are more sustainable and environmentally friendly.
Key strategies include:
Metal-Free Approaches: To mitigate metal toxicity and advance green chemistry, a variety of metal-free methods for synthesizing thiophene (B33073) derivatives have been developed. nih.gov These methods often utilize controlled reaction conditions with sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov
Aqueous Catalysis: The use of biodegradable and aqueous solvent systems, such as aqueous n-butanol, has been shown to be highly efficient for Suzuki-Miyaura coupling reactions involving thiophene boronic acids. acs.org This approach not only reduces the reliance on volatile organic solvents but also simplifies product separation. acs.org
Direct C-H Borylation: A more atom-economical method involves the direct borylation of C-H bonds on the thiophene ring using catalysts like iridium or rhodium. mdpi.com This eliminates the need for pre-functionalized starting materials. mdpi.com
| Synthetic Approach | Advantages | Challenges/Considerations | References |
|---|---|---|---|
| Metal-Free Synthesis | Reduces metal toxicity, advances green chemistry. | May require specific controlled reaction conditions. | nih.gov |
| Aqueous Catalysis (e.g., in n-butanol) | Utilizes biodegradable solvents, facile product separation. | Catalyst compatibility with aqueous media. | acs.org |
| Multicomponent Reactions (MCRs) | Reduces synthetic steps, minimizes waste, improves efficiency. | Optimization of reaction conditions for complex mixtures. | nih.gov |
| Direct C-H Borylation | High atom economy, avoids pre-functionalization. | Requires specific transition metal catalysts. | mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the application of this compound. nih.govd-nb.info Future research will undoubtedly focus on discovering and optimizing catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.
Current and future areas of exploration include:
Advanced Palladium Catalysts: While palladium catalysts like Pd(dppf)Cl₂ are effective, research into new ligands and catalyst formulations continues. mdpi.com For example, Pd(dtbpf)Cl₂ has demonstrated high efficacy in Suzuki cross-coupling reactions in aqueous micellar solutions. mdpi.comunimib.it The development of bulky phosphine (B1218219) ligands for palladium catalysts has also enabled the synthesis of high molecular weight thiophene-containing polymers. rsc.org
Nickel-Based Catalysts: Nickel catalysts represent a more cost-effective alternative to palladium and have been successfully used for the synthesis of regioregular polythiophenes. rsc.org Further exploration of nickel catalysis could lead to more economical synthetic routes for derivatives of this compound.
Copper-Mediated Coupling: A novel protocol utilizing copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a mediator for palladium-catalyzed coupling reactions has been developed. nih.gov This system allows the reaction to proceed at room temperature and in the absence of a base, making it suitable for substrates with base-sensitive functional groups. nih.gov
Addressing Challenges: A significant challenge in the chemistry of thiophene boronic acids is the potential for deboronation, especially at elevated temperatures. nih.govresearchgate.net Future catalytic systems will need to address this instability to achieve higher yields and cleaner reaction profiles. nih.govresearchgate.net
| Catalytic System | Key Features | Potential Advantages | References |
|---|---|---|---|
| Palladium (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) | Widely used, effective for Suzuki-Miyaura coupling. | High yields and good functional group tolerance. | mdpi.commdpi.comunimib.it |
| Nickel-Based Catalysts | More cost-effective than palladium. | Useful for polymerization and creating regioregular polymers. | rsc.org |
| Palladium/Copper(I) Thiophene-2-carboxylate (CuTC) | Base-free, room temperature reaction. | Suitable for base-sensitive and thermally sensitive substrates. | nih.gov |
Expanding the Scope of Biological and Therapeutic Applications for this compound Derivatives
The thiophene nucleus is a well-established pharmacophore found in numerous marketed drugs with diverse therapeutic actions, including anti-inflammatory, antipsychotic, and antimicrobial activities. nih.govresearchgate.netencyclopedia.pub The boronic acid functional group is also of significant interest in medicinal chemistry, most notably for its role in proteasome inhibitors like bortezomib (B1684674). mdpi.comnih.gov The combination of these two moieties in this compound derivatives presents a rich field for future therapeutic exploration.
Future research directions include:
Anticancer Agents: Boronic acids are known to act as proteasome inhibitors, a key mechanism in cancer therapy. mdpi.comnih.gov Derivatives of this compound could be designed and screened as novel anticancer agents, potentially targeting various cancer cell lines. mdpi.com
Antimicrobial and Antifungal Compounds: Thiophene derivatives have shown promise as antimicrobial and antifungal agents. researchgate.netfrontiersin.org New derivatives of this compound could be synthesized and evaluated against drug-resistant strains of bacteria and fungi. frontiersin.org For example, certain thiophene derivatives have demonstrated activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org
Enzyme Inhibitors: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, such as serine proteases. researchgate.net This property can be exploited to design targeted enzyme inhibitors for a variety of diseases. researchgate.net
Antithrombotic Agents: Some thiophene-based compounds have been reported to possess antithrombotic activity. d-nb.info Further investigation into derivatives of this compound could lead to new agents for the treatment of thrombosis. d-nb.info
Integration of Artificial Intelligence and Machine Learning in Predictive Organic Synthesis and Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nd.eduresearchgate.net For this compound and its derivatives, these computational tools offer significant opportunities to accelerate research and overcome challenges.
Potential applications include:
Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, including yields and potential side products. nd.edu This can help chemists to design more efficient synthetic routes for this compound derivatives. nd.edu
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecular structures with desired properties. researchgate.net These models could be used to generate new derivatives of this compound that are predicted to have high biological activity against specific targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. youtube.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of new compounds before they are synthesized, saving time and resources. youtube.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast chemical libraries to identify promising lead compounds that bind to a specific biological target. frontiersin.orgresearchgate.net This can significantly accelerate the initial stages of drug discovery for therapeutics based on the this compound scaffold.
| AI/ML Application | Description | Potential Impact on Research | References |
|---|---|---|---|
| Predictive Synthesis | ML models predict reaction outcomes, including yields. | More efficient design of synthetic routes. | nd.edu |
| De Novo Drug Design | Generative AI creates novel molecular structures with desired properties. | Generation of new, potentially more potent drug candidates. | researchgate.net |
| QSAR Modeling | Correlates chemical structure with biological activity. | Prediction of activity before synthesis, guiding design efforts. | youtube.com |
| Virtual Screening | Rapidly screens large libraries of compounds for potential hits. | Accelerated identification of lead compounds for drug development. | frontiersin.orgresearchgate.net |
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-couplings using (5-Methylthiophen-3-YL)boronic acid?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ and PdCl₂(dppf) are effective for aryl halides like bromotoluene and iodopyridine, yielding 65–78% (Table 1, ).
- Solvent Systems : Toluene or THF/water mixtures are preferred for solubility and reactivity .
- Temperature : Reactions typically proceed at 80–110°C under inert atmospheres to avoid protodeboronation .
- Base Compatibility : CsF or K₂CO₃ enhances coupling efficiency by stabilizing the boronate intermediate .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the thiophene ring and methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (157.99 g/mol) and detects impurities .
- HPLC Analysis : Reverse-phase HPLC with UV detection monitors purity (>97%), as demonstrated in impurity profiling studies .
Q. What are the primary applications of this compound in materials science and medicinal chemistry?
Methodological Answer:
- Materials Science : Used to synthesize biaryl structures (e.g., 5-methyl-2-(4-methoxyphenyl)thiophene) for organic electronics due to π-conjugation .
- Medicinal Chemistry : Acts as a proteasome inhibitor scaffold, with analogs showing anticancer activity in glioblastoma models .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency across Suzuki-Miyaura reactions?
Methodological Answer:
- Data Analysis : Compare yields under identical conditions (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify catalyst-substrate mismatches .
- Competitive Binding Studies : Use kinetic isotope effects or Hammett plots to assess electronic effects of substituents on the aryl halide .
- Controlled Protodeboronation Experiments : Vary pH and solvent polarity to isolate conditions favoring cross-coupling over side reactions .
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
Methodological Answer:
- Avoid Protic Solvents : Replace ethanol/water with anhydrous THF to suppress acid-catalyzed C–B cleavage .
- Additive Screening : Biphasic systems (e.g., toluene/water) or chelating agents (e.g., EDTA) stabilize the boronate intermediate .
Q. How does steric and electronic modulation of the thiophene ring influence cross-coupling selectivity?
Methodological Answer:
- Steric Effects : The methyl group at position 5 reduces steric hindrance compared to methoxy analogs, favoring coupling at position 3 .
- Electronic Effects : Thiophene’s electron-rich nature enhances oxidative addition with electron-deficient aryl halides (e.g., 3-iodopyridine) .
Q. What advanced analytical methods detect trace impurities in this compound?
Methodological Answer:
Q. How are binding kinetics and thermodynamics with diols experimentally determined?
Methodological Answer:
Q. Can computational models predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with proteasome active sites to prioritize analogs for synthesis .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .
Q. What thermal stability considerations are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
